molecular formula C8H3ClF4O2 B1318722 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride CAS No. 886499-09-8

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1318722
CAS No.: 886499-09-8
M. Wt: 242.55 g/mol
InChI Key: VRBPADDPEPISOW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride ( 886499-09-8) is a specialized benzoyl chloride derivative valued in chemical synthesis for its unique reactivity and the properties imparted by its functional groups. The molecule features a benzoyl chloride core substituted with both a fluorine atom and a trifluoromethoxy group, making it a versatile building block for researchers, particularly in the development of novel active pharmaceutical ingredients (APIs) and other advanced materials. The reactive acyl chloride group allows this compound to readily undergo acylation reactions with nucleophiles such as amines and alcohols, serving as a precursor for constructing amides and esters. This is essential for creating complex molecular architectures. The presence of the fluorine and trifluoromethoxy substituents on the aromatic ring can significantly influence the molecule's electronic characteristics, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry and agrochemical research. As a reagent, it is classified as moisture-sensitive and must be handled with care under controlled conditions to prevent hydrolysis. It is strictly for professional laboratory applications. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-6(5(10)3-4)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBPADDPEPISOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253549
Record name 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-09-8
Record name 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H3F4O3+SOCl2C8H3ClF4O2+SO2+HCl\text{C8H3F4O3} + \text{SOCl2} \rightarrow \text{C8H3ClF4O2} + \text{SO2} + \text{HCl} C8H3F4O3+SOCl2→C8H3ClF4O2+SO2+HCl

This method is efficient and commonly used in laboratory settings .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-Fluoro-4-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

    Agrochemicals: Employed in the production of herbicides and pesticides.

    Dyestuffs: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

Substituent Position and Electronic Effects

The table below compares 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride with analogs differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications/Properties
This compound 216144-68-2 C₈H₃ClF₄O 226.56 151–153 1.486 Liquid crystals, pharmaceuticals
4-(Trifluoromethoxy)benzoyl chloride 36823-88-8 C₈H₄ClF₃O₂ 224.56 90–92 (at 15 mmHg) 1.425 Synthesis of benzoxazole derivatives
3-(Trifluoromethoxy)benzoyl chloride 86270-03-3 C₈H₄ClF₃O₂ 224.56 Not reported Not reported APIs, agrochemical intermediates
4-Fluoro-2-(trifluoromethoxy)benzoyl chloride C₈H₃ClF₄O 226.56 Not reported Not reported Specialty fluorinated intermediates
5-Fluoro-2-(trifluoromethoxy)benzoyl chloride C₈H₃ClF₄O 226.56 Not reported Not reported Discontinued due to niche demand
4-Methoxy-3-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O₂ 238.59 Not reported Not reported Electron-deficient acylating agent

Key Structural and Functional Differences

Substituent Position
  • Fluorine vs. Trifluoromethoxy Orientation :
    • In This compound , the fluorine at position 3 and trifluoromethoxy at position 4 create a meta-para substitution pattern , enhancing electron-withdrawing effects and steric hindrance. This configuration improves thermal stability in liquid crystals compared to 4-(trifluoromethoxy)benzoyl chloride (trifluoromethoxy at position 4 only), which has lower boiling points and simpler reactivity .
    • Positional Isomers (e.g., 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride) exhibit reduced commercial viability due to less predictable reactivity in esterification or amidation reactions .
Functional Group Replacements
  • Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃) :
    • The trifluoromethoxy group in This compound provides stronger electron-withdrawing effects than –CF₃ (e.g., in 4-Methoxy-3-(trifluoromethyl)benzoyl chloride ), making it more reactive in nucleophilic acyl substitutions .
  • Hydroxyl Group Introduction: 4-Hydroxy-3-(trifluoromethoxy)benzoyl chloride (CAS: 1261610-96-1) introduces acidity (predicted pKa ~5.46), enabling pH-dependent reactivity in drug conjugation, unlike non-hydroxylated analogs .

Research Findings and Industrial Relevance

  • Liquid Crystal Applications: A 2022 study demonstrated that esters derived from this compound exhibit broad nematic phases suitable for infrared sensors, outperforming non-fluorinated analogs .
  • Market Trends :
    The global demand for 3-(trifluoromethoxy)benzoyl chloride (CAS: 86270-03-3) exceeds that of its fluorinated isomers, driven by agrochemical and pharmaceutical sectors in China .

Biological Activity

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organofluorine compound notable for its unique chemical structure, which includes both a trifluoromethoxy group and a fluorine atom. This compound has garnered attention due to its potential applications in medicinal chemistry and agrochemicals, although specific biological activity data remains limited.

  • Molecular Formula : C8H3ClF4O2
  • Molecular Weight : Approximately 242.55 g/mol
  • Structural Features : The presence of the trifluoromethoxy group enhances the compound's reactivity, making it a candidate for various synthetic applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Despite the lack of extensive studies specifically focused on the biological activity of this compound, some insights can be drawn from its structural characteristics and related compounds:

  • Reactivity and Mechanism : Acyl chlorides, such as this compound, are generally known to be reactive toward nucleophiles. This reactivity is crucial for understanding potential interactions with biological macromolecules, which may lead to pharmacological effects.
  • Applications in Medicinal Chemistry : The trifluoromethoxy group is recognized for its ability to enhance the bioactivity of pharmaceutical compounds. For instance, compounds featuring this group have been linked to improved efficacy in drug development, particularly in targeting specific enzymes or receptors.
  • Potential Toxicity : The compound's reactivity also raises concerns regarding safety. Acyl chlorides can release hydrochloric acid upon hydrolysis, which may cause irritation to the respiratory system and skin. Thus, handling precautions are necessary when working with this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-(trifluoromethyl)benzoyl chlorideC8H3ClF4OContains trifluoromethyl instead of trifluoromethoxy
3-Fluoro-4-methoxybenzoyl chlorideC9H9ClFLacks trifluorination; contains methoxy group
2,6-Difluoro-4-(trifluoromethyl)benzoic acidC9H5F5O2Contains a carboxylic acid functional group

The distinct presence of both a trifluoromethoxy group and a fluorine atom in this compound may impart unique reactivity patterns and potential biological activities not observed in other similar compounds.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research highlights the importance of fluorinated compounds in drug design:

  • Trifluoromethoxy Substituent Effects : Research indicates that the incorporation of trifluoromethoxy groups into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability and bioavailability .
  • Agrochemical Applications : Similar compounds have been utilized in the development of more effective pesticides. The trifluoromethoxy group contributes to increased potency against target pests, showcasing its utility beyond medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-(trifluoromethoxy)benzoyl chloride, and what analytical methods validate its purity?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogen-exchange reactions starting from substituted benzotrifluoride precursors. Key steps include:

  • Chlorination : Reaction of 3-fluoro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux .
  • Purification : Distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the acyl chloride .

Q. Validation methods :

TechniqueParametersReference
NMR ¹⁹F NMR for trifluoromethoxy (–OCF₃) and fluorine signals; ¹H NMR for aromatic protons
Mass Spectrometry Molecular ion peak at m/z 242.5 (calculated for C₈H₃ClF₄O₂)
FT-IR C=O stretch at ~1770 cm⁻¹; C–F stretches at 1100–1250 cm⁻¹

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

Answer: The –OCF₃ group is strongly electron-withdrawing, which:

  • Activates the carbonyl : Enhances electrophilicity, accelerating reactions with amines or alcohols.
  • Directs substitution : Meta/para orientation in aromatic electrophilic substitutions due to resonance and inductive effects.
  • Thermal stability : Reduces decomposition rates compared to non-fluorinated analogs, enabling reactions at 60–80°C .

Experimental tip : Monitor reaction progress via TLC using UV-active spots or in situ FT-IR for carbonyl consumption .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during coupling reactions with amines or alcohols?

Answer:

  • Moisture control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves .
  • Low-temperature activation : Add coupling agents like DCC (dicyclohexylcarbodiimide) at 0–5°C to suppress hydrolysis .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 30–50% in sterically hindered systems .

Case study : In synthesizing AMG 333 (a TRPM8 antagonist), the acyl chloride was reacted with a pyridylmethylamine derivative under N₂, achieving >90% yield .

Q. How is this compound applied in designing bioactive molecules, and what structural modifications improve pharmacokinetics?

Answer:

  • Drug design : Serves as a key intermediate for TRPM8 antagonists (e.g., AMG 333) by introducing fluorinated motifs that enhance blood-brain barrier penetration .
  • Modifications :
    • Heterocyclic substitution : Replace benzoyl with pyridine or thiazole rings to modulate solubility.
    • Pro-drug strategies : Convert the acyl chloride to ester prodrugs for oral bioavailability .

Data insight : In AMG 333, the trifluoromethoxy group increased metabolic stability by 40% compared to non-fluorinated analogs .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Answer:

  • ¹⁹F NMR shifts : Discrepancies in –OCF₃ chemical shifts (δ −55 to −58 ppm) arise from solvent polarity. Use CDCl₃ as a standard for cross-study comparisons .
  • Mass spectrometry : Low-abundance molecular ions due to Cl/F loss. Employ soft ionization (e.g., ESI-MS) or high-resolution MS (HRMS) for accurate mass confirmation .

Q. How does this acyl chloride perform in derivatization for LC-MS metabolomics, and what are its limitations?

Answer:

  • Advantages : Forms stable benzoylated adducts with amines/thiols, improving detection sensitivity by 10–100x in complex matrices (e.g., CSF, serum) .
  • Limitations :
    • pH sensitivity : Requires buffered conditions (pH 8–9) to avoid premature hydrolysis.
    • Matrix interference : Co-eluting lipids may quench ionization; mitigate with SPE cleanup .

Protocol : React 10 mM acyl chloride with analytes in 50 mM borate buffer (pH 9.2) at 25°C for 30 min .

Q. Safety Note :

  • Handling : Use inert atmosphere and corrosion-resistant equipment (e.g., glass-lined reactors) due to moisture sensitivity .
  • Decomposition : Neutralize waste with 5% sodium bicarbonate to prevent HCl gas release .

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